ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring substituted with a chloromethylphenyl group, which is further connected to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. The initial step often includes the preparation of the piperazine derivative, which is then reacted with 5-chloro-2-methylphenyl isocyanate to form the intermediate compound. This intermediate is subsequently coupled with ethyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[4-(2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
- ETHYL 4-({[4-(5-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
- ETHYL 4-({[4-(5-METHYL-2-PHENYLPIPERAZINO]CARBONYL}AMINO)BENZOATE
Uniqueness
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-28-20(26)16-5-8-18(9-6-16)23-21(27)25-12-10-24(11-13-25)19-14-17(22)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWDEISDZZPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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